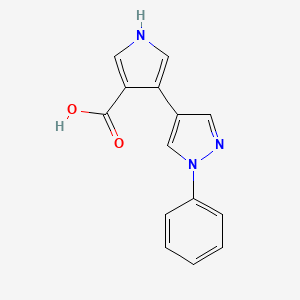

4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid

Übersicht

Beschreibung

4-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid is an organic compound that features both pyrazole and pyrrole rings in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid typically involves the formation of the pyrazole and pyrrole rings followed by their coupling.

Biologische Aktivität

4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The compound can be synthesized through the reaction of substituted pyrazoles with pyrrole derivatives under acidic or basic conditions, often employing solvents like ethanol or methanol for optimal yields .

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an anti-inflammatory, anticancer, and antihyperglycemic agent.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, compounds containing the pyrrole moiety have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance or diminish anticancer activity .

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 | 12.5 | Significant reduction in cell viability |

| This compound | HeLa | 15.0 | Moderate cytotoxicity observed |

| Control (Cisplatin) | A549 | 5.0 | Standard chemotherapeutic agent |

2. Antihyperglycemic Activity

In vivo studies have demonstrated that certain derivatives of this compound possess antihyperglycemic effects. For example, a series of pyrrole and pyrrolopyrimidine derivatives were evaluated for their ability to lower blood glucose levels in diabetic models. Compounds with the pyrazole moiety showed promising results in reducing hyperglycemia .

Table 2: Antihyperglycemic Effects in Animal Models

| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) | Notes |

|---|---|---|---|

| Derivative A | 50 | 30% | Significant effect at this dosage |

| Derivative B | 100 | 45% | Higher efficacy observed |

| Control (Metformin) | 50 | 50% | Standard antihyperglycemic agent |

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which have been assessed using various in vitro assays. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been documented, indicating its potential as an anti-inflammatory agent .

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer efficacy of modified pyrazole derivatives highlighted that the introduction of electron-withdrawing groups on the phenyl ring significantly increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells . This suggests a promising therapeutic window for further development.

Case Study 2: Antihyperglycemic Effects

Another investigation involved evaluating the antihyperglycemic effects of a series of pyrrole derivatives in streptozotocin-induced diabetic rats. The results indicated a dose-dependent reduction in blood glucose levels, supporting the hypothesis that these compounds could serve as effective agents in managing diabetes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid. Research indicates that compounds featuring the pyrazole moiety exhibit significant activity against various cancer cell lines. For instance, derivatives have shown efficacy against HeLa cells and other tumor types, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anti-inflammatory activity .

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Pyrazole derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Pharmacological Profiles

The pharmacological profiles of this compound derivatives reveal a broad spectrum of biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Effective against multiple cancer cell lines |

| Anti-inflammatory | Modulates inflammatory responses |

| Antioxidant | Reduces oxidative stress and scavenges free radicals |

| Antimicrobial | Exhibits activity against certain bacterial strains |

These activities are largely attributed to the unique structural features of the pyrazole and pyrrole rings, which facilitate interactions with biological targets.

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing aldehydes and hydrazines to form the pyrazole core.

- Cyclization Reactions : Employing cyclization techniques to construct the pyrrole ring.

- Functional Group Modifications : Post-synthetic modifications to enhance biological activity or solubility.

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

Case Study 1: Anticancer Efficacy

A study demonstrated that a derivative of this compound exhibited IC50 values in the low micromolar range against HCT116 and MCF7 cancer cell lines, indicating strong anticancer potential .

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties showed that compounds with this scaffold significantly reduced pro-inflammatory cytokine levels in vitro, suggesting a mechanism for their therapeutic use in inflammatory diseases .

Eigenschaften

IUPAC Name |

4-(1-phenylpyrazol-4-yl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19)13-8-15-7-12(13)10-6-16-17(9-10)11-4-2-1-3-5-11/h1-9,15H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCAGJCSXGLCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C3=CNC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.